
(S)-alpha-Acetolactic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-alpha-Acetolactic Acid Sodium Salt is a sodium salt derivative of (S)-alpha-acetolactic acid. This compound is of significant interest in various fields of chemistry and biochemistry due to its role as an intermediate in the biosynthesis of branched-chain amino acids such as valine and leucine. It is commonly used in research and industrial applications for its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
(S)-alpha-Acetolactic Acid Sodium Salt can be synthesized through the reaction of (S)-alpha-acetolactic acid with sodium hydroxide. The reaction typically involves dissolving (S)-alpha-acetolactic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the fermentation of glucose using specific strains of bacteria that produce (S)-alpha-acetolactic acid as a metabolic intermediate. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method allows for large-scale production with high efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
(S)-alpha-Acetolactic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diacetyl, a compound with significant industrial applications.
Reduction: Reduction reactions can convert it into (S)-alpha-hydroxyisobutyric acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Diacetyl
Reduction: (S)-alpha-Hydroxyisobutyric Acid
Substitution: Corresponding metal salts of (S)-alpha-acetolactic acid
科学研究应用
(S)-alpha-Acetolactic Acid Sodium Salt has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in the study of metabolic pathways involving branched-chain amino acids.
Medicine: Investigated for its potential in developing treatments for metabolic disorders.
Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-alpha-Acetolactic Acid Sodium Salt involves its role as an intermediate in the biosynthesis of branched-chain amino acids. It is converted into (S)-alpha-acetolactate by the enzyme acetolactate synthase. This intermediate is then further processed by other enzymes to form valine and leucine. The molecular targets and pathways involved include the enzymes acetolactate synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase.
相似化合物的比较
Similar Compounds
- ®-alpha-Acetolactic Acid Sodium Salt
- (S)-alpha-Hydroxyisobutyric Acid Sodium Salt
- Sodium Pyruvate
Uniqueness
(S)-alpha-Acetolactic Acid Sodium Salt is unique due to its specific stereochemistry, which is crucial for its role in the biosynthesis of branched-chain amino acids. Unlike its ®-enantiomer, the (S)-form is specifically recognized and processed by the enzymes involved in this metabolic pathway. This specificity makes it an essential compound for studying and manipulating these biochemical processes.
属性
分子式 |
C5H7NaO4 |
|---|---|
分子量 |
154.10 g/mol |
IUPAC 名称 |
sodium;(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1/t5-;/m0./s1 |
InChI 键 |
LFBMSCPOBZUCJU-JEDNCBNOSA-M |
手性 SMILES |
CC(=O)[C@@](C)(C(=O)[O-])O.[Na+] |
规范 SMILES |
CC(=O)C(C)(C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


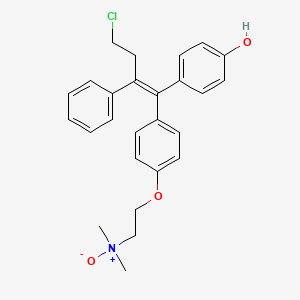
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
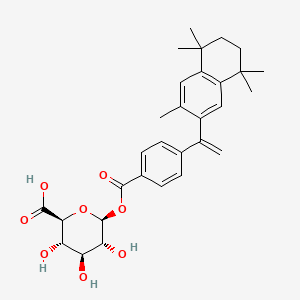
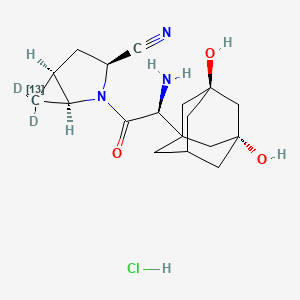
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
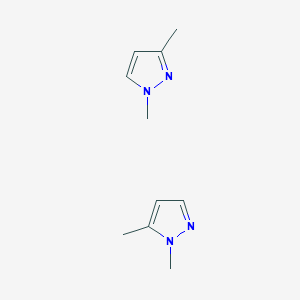
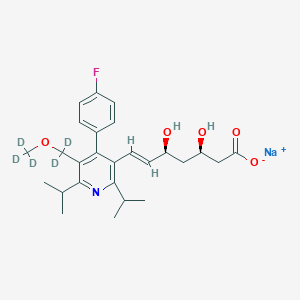
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)


